2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfinamide group, a fluorine atom, and a bromine atom attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- typically involves the reaction of 1-(2-fluoro-5-bromophenyl)ethanone with ®-(+)-2-methyl-2-propanesulfinamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- involves its interaction with specific molecular targets and pathways. The sulfinamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine and bromine atoms can also participate in various interactions, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanesulfinamide, N-[1-(2-fluoro-5-nitrophenyl)ethylidene]-2-methyl-, [S®]-
- 2-Propanesulfinamide, N-[1-(2-chloro-5-bromophenyl)ethylidene]-2-methyl-, [S®]-
Uniqueness
Compared to similar compounds, 2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- is unique due to the presence of both fluorine and bromine atoms on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.
Properties
CAS No. |
1194044-26-2 |
---|---|
Molecular Formula |
C12H15BrFNOS |
Molecular Weight |
320.22 g/mol |
IUPAC Name |
(S)-N-[1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H15BrFNOS/c1-8(15-17(16)12(2,3)4)10-7-9(13)5-6-11(10)14/h5-7H,1-4H3/t17-/m0/s1 |
InChI Key |
WOADMISSFZLHGL-KRWDZBQOSA-N |
SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
Isomeric SMILES |
CC(=N[S@@](=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.